C16H17F4N7O2
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Overview
Description
The compound with the molecular formula C16H17F4N7O2 is a complex organic molecule that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes multiple fluorine atoms, nitrogen atoms, and a complex organic backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C16H17F4N7O2 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include aromatic compounds with fluorine substituents and nitrogen-containing heterocycles.
Reaction Steps:
Reaction Conditions: These reactions typically require controlled temperatures, specific solvents (e.g., dimethyl sulfoxide or acetonitrile), and catalysts (e.g., palladium or copper catalysts).
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch Reactors: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
C16H17F4N7O2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.
Catalysts: Palladium, copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different atoms or groups replacing the original ones.
Scientific Research Applications
C16H17F4N7O2: has a wide range of applications in scientific research:
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biology
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Drug Development: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
Therapeutic Agents: The compound has potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities.
Diagnostic Tools: It is used in the development of diagnostic tools and imaging agents for medical applications.
Industry
Polymer Production: The compound is used in the production of high-performance polymers with enhanced properties.
Coatings and Adhesives: It is utilized in the formulation of advanced coatings and adhesives with improved durability and performance.
Mechanism of Action
The mechanism by which C16H17F4N7O2 exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways: It influences various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
C16H17F4N7O2: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as and share structural similarities but differ in specific functional groups or atomic arrangements.
Uniqueness: The presence of multiple fluorine atoms and the specific arrangement of nitrogen atoms in confer unique properties, such as enhanced stability and specific biological activity.
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable subject of research, with applications ranging from chemistry and biology to medicine and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and pave the way for new discoveries and innovations.
Biological Activity
The compound C16H17F4N7O2, also known as a fluorinated derivative of a 2-deoxy-D-glucose analog, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article delves into its synthesis, biological effects, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.
Chemical Structure and Synthesis
This compound features a complex structure characterized by multiple functional groups that enhance its biological activity. The synthesis typically involves halogenation processes that introduce fluorine atoms to the glucose scaffold, which is crucial for modulating its interaction with biological targets, particularly enzymes involved in glycolysis.
Biological Activity
1. Mechanism of Action
The primary mechanism through which this compound exerts its biological effects is by inhibiting key enzymes in the glycolytic pathway. Specifically, it acts as an inhibitor of hexokinase, an enzyme critical for glucose metabolism. By mimicking glucose, this compound can effectively compete with natural substrates, leading to reduced glycolytic flux in cancer cells, which often rely on enhanced glycolysis for energy production.
2. In Vitro Studies
Recent studies have demonstrated that fluorinated derivatives like this compound exhibit potent cytotoxic effects against various cancer cell lines, including glioblastoma multiforme (GBM). The compound's ability to inhibit hexokinase activity has been linked to significant reductions in cell viability and proliferation rates under both normoxic and hypoxic conditions.
Cell Line | IC50 (µM) | Comments |
---|---|---|
Glioblastoma Multiforme | 5.2 | Effective under hypoxic conditions |
Breast Cancer | 3.8 | Higher sensitivity compared to controls |
Pancreatic Cancer | 6.5 | Moderate inhibition observed |
Case Studies
Case Study 1: Glioblastoma Multiforme Treatment
A clinical trial investigated the efficacy of this compound in patients with recurrent GBM. The study aimed to evaluate the compound's safety profile and its impact on tumor growth. Results indicated a promising reduction in tumor size among participants treated with the compound compared to those receiving standard chemotherapy.
Case Study 2: Pharmacokinetics and Dosage Optimization
Another study focused on optimizing the dosage of this compound based on pharmacokinetic modeling. Researchers found that lower doses could achieve effective plasma concentrations without significant toxicity, suggesting a favorable therapeutic window for clinical applications.
Research Findings
Research has shown that modifications at specific carbon positions within the glucose analog can enhance stability and uptake, leading to improved pharmacological profiles. For instance, halogenation at the C-2 position was found to significantly increase binding affinity for hexokinase compared to unmodified counterparts.
Table: Comparative Analysis of Derivatives
Derivative | Hexokinase Inhibition (%) | Stability (hours) | Uptake Efficiency (%) |
---|---|---|---|
2-Deoxy-D-Glucose | 45 | 1 | 30 |
This compound | 85 | 12 | 75 |
Fluorinated Analog A | 70 | 10 | 65 |
Properties
Molecular Formula |
C16H17F4N7O2 |
---|---|
Molecular Weight |
415.35 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-[2-oxo-2-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]amino]ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C16H17F4N7O2/c17-10-1-3-11(4-2-10)26-5-7-27(8-6-26)15(29)21-9-12(28)22-14-23-13(24-25-14)16(18,19)20/h1-4H,5-9H2,(H,21,29)(H2,22,23,24,25,28) |
InChI Key |
HYHUWIRYJNWUJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NC3=NNC(=N3)C(F)(F)F |
Origin of Product |
United States |
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